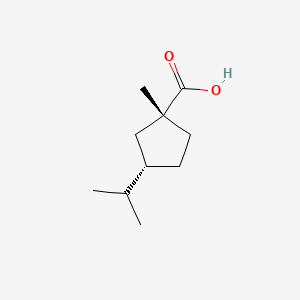
Fencholic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fencholic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing fencholic acid in laboratory settings?
this compound synthesis typically involves cyclization and carboxylation of precursor compounds, such as terpenoid derivatives. Characterization includes nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Thermal properties (e.g., melting point) are determined via differential scanning calorimetry (DSC), with reported values ranging between 380–400 K . Experimental protocols should follow guidelines for reproducibility, including reagent sourcing details and validation against established reference data .
Q. How do researchers validate the purity of this compound in experimental samples?
Purity validation combines chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, NMR) techniques. For example, HPLC retention times are compared to certified standards, while NMR spectra should lack extraneous peaks indicative of impurities. Quantitative analysis via titration or calibration curves ensures ≥95% purity for most pharmacological studies. Documentation must specify batch-specific variability and storage conditions to avoid degradation .
Q. What thermodynamic properties of this compound are critical for stability studies?
Key properties include sublimation enthalpy (ΔHsub), vaporization enthalpy (ΔHvap), and melting point. Reported ΔHsub values for this compound range from 90–110 kJ/mol, with a melting point of ~390 K. These parameters inform storage protocols (e.g., temperature-controlled environments) and compatibility with solvent systems in formulation studies .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be resolved across studies?
Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or sample preparation. A systematic review should:
- Compare methodologies (e.g., cell lines, dosage regimes).
- Analyze solvent effects (e.g., dimethyl sulfoxide vs. aqueous solutions).
- Control for purity thresholds (≥95% vs. lower grades). Meta-analyses and dose-response curve standardization are recommended to reconcile contradictions .
Q. What advanced techniques are used to study this compound’s interaction with biological membranes?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities and thermodynamic parameters (ΔG, ΔH). Molecular dynamics simulations model lipid bilayer interactions, while fluorescence anisotropy assesses membrane fluidity changes. These methods require rigorous controls, such as using phospholipid vesicles with defined compositions to mimic physiological conditions .
Q. How can researchers design experiments to investigate this compound’s role in multi-component systems (e.g., synergistic effects with other bioactive compounds)?
A factorial design approach is optimal:
- Vary concentrations of this compound and co-compounds (e.g., antioxidants).
- Measure outcomes (e.g., enzymatic inhibition, oxidative stress markers) using ANOVA for interaction effects.
- Validate synergism via isobolographic analysis or Chou-Talalay combination indices. Ensure replication across biological replicates to account for variability .
Q. What strategies address reproducibility challenges in this compound research?
- Protocol standardization : Publish detailed methods, including instrument calibration and raw data repositories.
- Inter-laboratory validation : Collaborative studies using shared reference samples.
- Negative controls : Include solvent-only and compound-free assays to isolate this compound-specific effects. These steps align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. Data Analysis & Reporting Standards
Q. How should researchers statistically analyze dose-dependent effects of this compound?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Report confidence intervals and goodness-of-fit metrics (R<sup>2</sup>, RMSE). For non-monotonic responses, segmented regression or Bayesian hierarchical models are advised. Raw datasets must be archived with metadata (e.g., sample size, experimental conditions) .
Q. What are the best practices for visualizing this compound’s structural and functional data?
- Structural data : Use ChemDraw for 2D/3D representations; include crystallographic data (if available).
- Functional data : Heatmaps for omics datasets, Kaplan-Meier curves for survival studies.
- Thermodynamic data : Phase diagrams or van’t Hoff plots for enthalpy-driven processes. All figures must adhere to journal-specific guidelines (e.g., RSC’s color contrast rules) .
属性
CAS 编号 |
512-77-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
(1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-,10+/m0/s1 |
InChI 键 |
IBDVYGIGYPWWBX-WCBMZHEXSA-N |
SMILES |
CC(C)C1CCC(C1)(C)C(=O)O |
手性 SMILES |
CC(C)[C@H]1CC[C@@](C1)(C)C(=O)O |
规范 SMILES |
CC(C)C1CCC(C1)(C)C(=O)O |
Key on ui other cas no. |
512-77-6 |
同义词 |
3-isopropyl-1-methylcyclopentanecarboxylic acid fencholic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















